Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate
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Overview
Description
Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core fused with a thieno ring, which is further functionalized with an amino group, a carboxamido group, and an ethyl ester. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thieno[2,3-b]quinoline Core
Starting Materials: 2-aminobenzothiophene and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization under acidic conditions to form the thieno[2,3-b]quinoline core.
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Functionalization of the Core
Amination: Introduction of the amino group at the 3-position is achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.
Carboxamidation: The carboxamido group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, under basic conditions.
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Esterification
Final Step: The esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid yields the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation can lead to the formation of quinoline N-oxides or other oxidized derivatives.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted under mild to moderate conditions.
Products: Reduction can yield dihydro or tetrahydro derivatives of the quinoline ring.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Typically performed under basic or acidic conditions.
Products: Substitution reactions can introduce various functional groups at specific positions on the quinoline or thieno ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: Due to its quinoline core, the compound exhibits potential as an antimalarial, antibacterial, and anticancer agent. It can interact with various biological targets, including enzymes and receptors.
Biochemical Research: Used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Industry
Dye and Pigment Production: The compound’s structure allows it to be used in the synthesis of dyes and pigments with specific color properties.
Polymer Science: It can be incorporated into polymers to modify their physical and chemical properties.
Mechanism of Action
The mechanism by which Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: A simpler structure that serves as a precursor to more complex derivatives.
Thieno[2,3-b]quinoline: Lacks the additional functional groups present in the target compound.
Uniqueness
Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate is unique due to its combination of a quinoline core with a thieno ring and multiple functional groups. This structural complexity enhances its potential for diverse applications in medicinal chemistry and materials science, distinguishing it from simpler analogs.
Properties
IUPAC Name |
ethyl 4-[(3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-2-28-21(27)11-6-8-12(9-7-11)23-19(26)18-17(22)14-10-13-15(24-20(14)29-18)4-3-5-16(13)25/h6-10H,2-5,22H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCIIAONNXYIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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